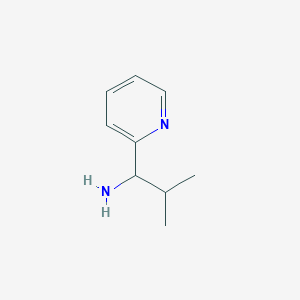

2-Methyl-1-(2-pyridyl)-1-propylamine

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the molecular structure .Chemical Reactions Analysis

This would involve detailing the chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, molar mass, etc .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- The compound "2-Methyl-1-(2-pyridyl)-1-propylamine" and its derivatives are involved in the synthesis of complex molecules and materials. For instance, a study demonstrated the use of n-propylamine in the preparation of 5-propylimino-pyrrolidin-2-ones, highlighting a method for functional rearrangement involving eliminations, substitutions, and double bond shifts (Danieli et al., 2004). Similarly, the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions showcases the versatility of pyridyl and propylamine derivatives in organic synthesis (Sun et al., 2011).

Materials Science

- In materials science, pyridylamine derivatives have been employed in the development of novel materials with specific properties. For example, a novel fluorescent poly(pyridine-imide) acid chemosensor was created using a diamine containing heterocyclic pyridine, showcasing its potential as an "off–on" fluorescent switcher for acids (Wang et al., 2008). This illustrates the compound's application in developing responsive materials for chemical sensing.

Catalysis

- Pyridylamine derivatives also play a crucial role in catalysis. For instance, a molybdenum(VI) complex derived from 2-pyridylamino ligands demonstrated the capability to catalyze hydrogen evolution from acetic acid or water, showing potential in energy conversion and storage applications (Cao et al., 2014).

Bioorganic Chemistry

- In bioorganic chemistry, the interaction of pyridylamine derivatives with biological molecules has been explored. For example, the unexpected isomeric equilibrium in pyridoxamine Schiff bases, a vitamin B6 derivative, underscores the complexity of reactions involving pyridylamine derivatives in biological contexts (Adrover et al., 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyridinones, have been known to serve as hydrogen bond donors and acceptors . They have wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the targets, potentially affecting their function .

Biochemical Pathways

Molecules containing similar structures, such as thiazole ring, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Compounds with similar structures, such as pyridinones, are known to cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the bioavailability of 2-Methyl-1-(2-pyridyl)-1-propylamine.

Result of Action

Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . It is possible that 2-Methyl-1-(2-pyridyl)-1-propylamine may have similar effects.

Action Environment

It is known that the physicochemical properties of similar compounds, such as pyridinones, can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding . These adjustments could potentially influence the action of 2-Methyl-1-(2-pyridyl)-1-propylamine in different environments.

Safety and Hazards

Orientations Futures

Propriétés

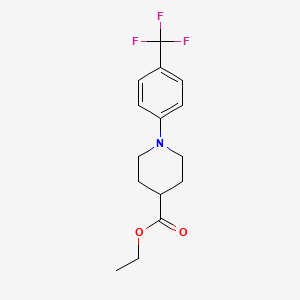

IUPAC Name |

2-methyl-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQDUXKROXADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625588 | |

| Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58088-72-5 | |

| Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.